molecular formula C13H12ClNO2S2 B3591263 2-[(5-Chlorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(5-Chlorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3591263
M. Wt: 313.8 g/mol
InChI Key: RPDURMVUWGYUCX-UHFFFAOYSA-N
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Description

2-[(5-Chlorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a sulfonamide derivative of the 1,2,3,4-tetrahydroisoquinoline (TIQ) scaffold. The TIQ core is a bicyclic secondary amine (C₉H₁₁N) with a fused benzene and piperidine ring, known for its role in medicinal chemistry and neuropharmacology . The target compound features a sulfonyl group attached to the 5-chlorothiophen-2-yl substituent, which may enhance its biological activity and physicochemical properties compared to simpler TIQ derivatives.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S2/c14-12-5-6-13(18-12)19(16,17)15-8-7-10-3-1-2-4-11(10)9-15/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDURMVUWGYUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chlorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chlorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the chlorothiophene ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-[(5-Chlorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Chlorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The tetrahydroisoquinoline moiety can interact with neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Groups

  • 2-((Trifluoromethyl)sulfonyl)-TIQ Derivatives (e.g., compound 3ac from ): Synthesis: Palladium-catalyzed annulation yields 86% product with a 3.3:1 E/Z ratio, demonstrating efficient synthesis under mild conditions . Physical Properties: Melting point (79–81°C) and HRMS data (C₁₉H₂₇F₃NO₂S, [M+H]⁺: 390.1709) suggest high purity and stability, likely due to the electron-withdrawing trifluoromethylsulfonyl group . Comparison: The 5-chlorothiophen-2-yl substituent in the target compound may confer distinct electronic effects (chlorine’s electronegativity vs. trifluoromethyl) and influence binding interactions in biological assays.
  • Bioactivity: Derivatives exhibit antioxidant and antitryptic activity (Table II in ).

Functional Group Variations

  • 2-(4-Fluorophenyl)-6-chloro-TIQ Carboxylic Acid ():

    • Structure : Features a carboxylic acid group and fluorophenyl substituent.
    • Impact : The carboxylic acid may improve water solubility but reduce blood-brain barrier (BBB) penetration compared to the sulfonamide group in the target compound. Fluorine’s lipophilicity could enhance CNS uptake, whereas chlorine in the target compound might balance polarity .
  • TIQ and 1-Methyl-TIQ (): Metabolism: Both compounds are excreted largely unchanged (72–76%) in rats, with minor hydroxylated or methylated metabolites. BBB Penetration: Brain concentrations are 4.5× higher than blood, indicating efficient BBB crossing .

Toxicological Considerations

  • Relevance: While the target compound’s safety profile is unknown, structural similarities to MPTP warrant caution in neuropharmacological applications .

Key Findings and Implications

  • Synthesis Efficiency : Palladium-catalyzed and microwave methods offer robust routes for sulfonyl-TIQs, though yields depend on substituent complexity .
  • Pharmacokinetics : Substituents critically influence BBB penetration; chlorothiophen-2-yl may balance lipophilicity for CNS targeting .
  • Safety : Structural parallels to neurotoxic TIQs (e.g., MPTP) necessitate further toxicological profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Chlorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
2-[(5-Chlorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

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